molecular formula C37H51F3N12O13 B6295339 Acetyl-Amyloid b-Protein (1-6) amide Trifluoroacetate CAS No. 903883-22-7

Acetyl-Amyloid b-Protein (1-6) amide Trifluoroacetate

Cat. No.: B6295339
CAS No.: 903883-22-7
M. Wt: 928.9 g/mol
InChI Key: PHEBFPCQWKAYRW-UOKHOFNASA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetyl-Amyloid b-Protein (1-6) amide Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid is attached to the resin through its carboxyl group.

    Deprotection: The protecting group on the amino acid’s amino group is removed.

    Coupling: The next amino acid, with its amino group protected, is coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and deprotection: The peptide is cleaved from the resin, and all protecting groups are removed.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Acetyl-Amyloid b-Protein (1-6) amide Trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the histidine residue, leading to the formation of oxo-histidine derivatives.

    Reduction: Reduction reactions can affect disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Amino acid derivatives with protecting groups compatible with SPPS.

Major Products

The major products formed from these reactions include modified peptides with altered biological activity or stability, which are useful for studying the structure-function relationships of amyloid-beta peptides .

Scientific Research Applications

Acetyl-Amyloid b-Protein (1-6) amide Trifluoroacetate is widely used in scientific research, particularly in the following areas:

Comparison with Similar Compounds

Similar Compounds

    Amyloid-beta (1-42) peptide: A longer peptide that is more prone to aggregation and is commonly studied in Alzheimer’s disease research.

    Amyloid-beta (1-16) peptide: A shorter peptide that includes the N-terminal region of the amyloid-beta peptide and is used to study metal binding and aggregation properties.

    Amyloid-beta (25-35) peptide: A fragment of the amyloid-beta peptide that is often used in toxicity studies.

Uniqueness

Acetyl-Amyloid b-Protein (1-6) amide Trifluoroacetate is unique due to its specific sequence and acetylation, which confer distinct binding properties and biological activity. Its ability to bind copper (II) ions and inhibit amyloid-beta aggregation makes it a valuable tool for studying the molecular mechanisms underlying Alzheimer’s disease .

Properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H50N12O11.C2HF3O2/c1-18(42-33(57)26(15-28(51)52)43-19(2)48)30(54)44-23(10-11-27(49)50)32(56)47-25(13-20-7-4-3-5-8-20)34(58)45-22(9-6-12-40-35(37)38)31(55)46-24(29(36)53)14-21-16-39-17-41-21;3-2(4,5)1(6)7/h3-5,7-8,16-18,22-26H,6,9-15H2,1-2H3,(H2,36,53)(H,39,41)(H,42,57)(H,43,48)(H,44,54)(H,45,58)(H,46,55)(H,47,56)(H,49,50)(H,51,52)(H4,37,38,40);(H,6,7)/t18-,22-,23-,24-,25-,26-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHEBFPCQWKAYRW-UOKHOFNASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H51F3N12O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

928.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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